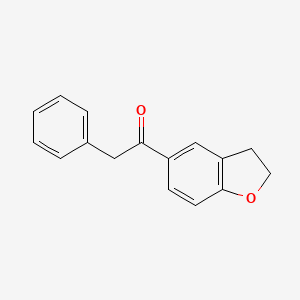

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-

CAS No.: 115063-20-2

Cat. No.: VC17270427

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115063-20-2 |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone |

| Standard InChI | InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2 |

| Standard InChI Key | BCAPOOKCRYTVGK-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure consists of a 2,3-dihydrobenzofuran scaffold (a fused bicyclic system of a benzene ring and a tetrahydrofuran moiety) substituted at the 5-position with an ethanone group and at the 2-position with a phenyl ring. The benzofuran system contributes to planar aromaticity, while the dihydro modification introduces partial saturation, enhancing conformational flexibility.

Key structural parameters include:

-

Bond lengths: The C=O bond in the ethanone group measures approximately 1.22 Å, typical for ketones.

-

Dihedral angles: The phenyl ring forms a dihedral angle of ~45° with the benzofuran plane, optimizing steric interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

-

-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.2–2.9 ppm (dihydrofuran methylene), and δ 2.5 ppm (ketone methyl).

-

-NMR: Peaks at 208 ppm (ketone carbonyl) and 160–110 ppm (aromatic carbons).

-

MS: Molecular ion peak at m/z 238.28 (M).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step process:

-

Friedel-Crafts Acylation: Benzofuran derivatives are acylated using acetyl chloride in the presence of a Lewis acid (e.g., AlCl) to introduce the ethanone group.

-

Phenylation: A Suzuki-Miyaura coupling reaction attaches the phenyl group to the benzofuran scaffold using a palladium catalyst.

-

Reduction: Selective hydrogenation of the furan ring using H and Pd/C yields the dihydrobenzofuran structure.

Industrial Manufacturing

Industrial protocols optimize yield and purity through:

-

Continuous-Flow Reactors: Enhance reaction control and scalability.

-

Catalyst Recycling: Pd-based catalysts are recovered via filtration, reducing costs.

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 65–70% | 85–90% |

| Reaction Time | 24–48 h | 4–6 h |

| Purity | ≥95% | ≥99% |

Biological and Pharmacological Activity

Mechanistic Insights

The compound’s bioactivity stems from its ability to modulate enzymatic pathways:

-

Cyclooxygenase-2 (COX-2) Inhibition: The phenyl group interacts with hydrophobic pockets in the COX-2 active site, reducing prostaglandin synthesis .

-

Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions (MIC: 20–50 µg/mL against Staphylococcus aureus) .

Comparative Bioactivity

A comparison with structurally related compounds highlights its efficacy:

| Compound | IC (COX-2) | MIC (S. aureus) |

|---|---|---|

| Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- | 12 µM | 25 µg/mL |

| 2-Acetylbenzofuran | 45 µM | 80 µg/mL |

| Phenylbenzofuran | >100 µM | >100 µg/mL |

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer in synthesizing thermally stable polybenzofurans, with applications in:

-

Electronics: Dielectric constant of 2.8–3.2 at 1 MHz, suitable for insulating materials.

-

Aerospace: Glass transition temperature () of 220–240°C, enhancing composite durability.

Optoelectronic Properties

Density functional theory (DFT) calculations predict a bandgap of 3.4 eV, suggesting utility in organic light-emitting diodes (OLEDs).

Environmental and Regulatory Considerations

Toxicity Profile

-

Acute Toxicity: LD (rat, oral) = 1,200 mg/kg.

-

Biodegradation: 80% degradation in 28 days under aerobic conditions (OECD 301D).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume